Lipoxamycin

説明

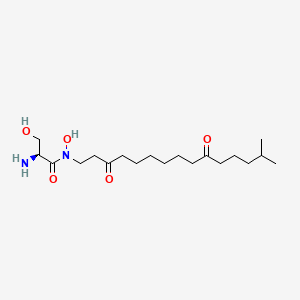

RN given refers to sulfate salt (2:1); structure

特性

IUPAC Name |

(2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2O5/c1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22/h15,18,22,26H,3-14,20H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLOYMPJYAVZKU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911842 | |

| Record name | N-Hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32886-15-0, 11075-86-8 | |

| Record name | Lipoxamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032886150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Lipoxamycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxamycin is a potent antifungal antibiotic with a well-defined mechanism of action centered on the disruption of sphingolipid biosynthesis. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its molecular target, biochemical effects, and the downstream consequences of its activity. This document synthesizes available data, presents experimental methodologies, and visualizes key pathways to serve as a resource for researchers in mycology, infectious diseases, and drug development.

Primary Mechanism of Action: Inhibition of Serine Palmitoyltransferase

The principal molecular target of this compound is serine palmitoyltransferase (SPT) , a critical enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3] this compound acts as a potent inhibitor of this enzyme, effectively halting the first and rate-limiting step in the synthesis of sphingolipids.[4] This inhibition is the primary basis for its antifungal activity.

The enzymatic reaction catalyzed by SPT involves the condensation of L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine. By blocking this initial step, this compound prevents the formation of the sphingoid base backbone, which is essential for the synthesis of all downstream sphingolipids, including ceramides and complex sphingolipids that are vital for fungal cell structure and signaling.

Potency and Specificity

This compound demonstrates high potency against its target enzyme. It exhibits an IC50 of 21 nM for the serine palmitoyltransferase from Saccharomyces cerevisiae.[1][2] Notably, this compound is approximately 10-fold more potent against the mammalian (human) SPT enzyme, a factor that contributes to its observed toxicity in animal models and is a key consideration for its therapeutic potential.[2][5]

Signaling Pathway and Downstream Effects

The inhibition of serine palmitoyltransferase by this compound initiates a cascade of downstream cellular effects stemming from the depletion of essential sphingolipids. These lipids are not only structural components of the cell membrane but also critical signaling molecules.

Diagram: Sphingolipid Biosynthesis Pathway and this compound Inhibition

References

- 1. Inhibition of serine palmitoyl-transferase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are SPT inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Lipoxamycin: A Technical Guide to its Discovery, Microbial Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxamycin is a novel antifungal antibiotic distinguished by its potent inhibitory activity against serine palmitoyltransferase, a critical enzyme in sphingolipid biosynthesis. This technical guide provides an in-depth overview of the discovery of this compound, its microbial origin, detailed (proposed) experimental protocols for its isolation and characterization, and a summary of its biological activity. The document includes structured data tables for quantitative analysis and visualizations of key pathways and workflows to support further research and development efforts.

Discovery and Microbial Source

This compound was first reported in 1970 as a new antifungal agent.[1] It is a natural product produced by the fermentation of Streptomyces virginia, a Gram-positive bacterium belonging to the actinomycetes.[2] The producing strain was identified as Streptomyces virginiae var. lipoxae.[2] Members of the genus Streptomyces are well-known for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.[3][4][5]

Physicochemical Properties and Structure

The structure of this compound was elucidated and found to possess a long alkyl chain and an amino-containing polar head group.[2] It is chemically distinct from other antifungal agents, which sparked interest in its mechanism of action.

Mechanism of Action: Inhibition of Serine Palmitoyltransferase

Subsequent studies in 1994 revealed that this compound is a potent inhibitor of serine palmitoyltransferase (SPT).[2][6] SPT is the key enzyme that catalyzes the first committed step in the de novo biosynthesis of sphingolipids, a class of essential lipids involved in various cellular processes, including membrane structure, signal transduction, and cell regulation. By inhibiting SPT, this compound disrupts the production of sphingolipids in fungi, leading to growth inhibition and cell death.

The inhibitory activity of this compound against SPT is highly potent, with a reported IC50 of 21 nM.[2] This targeted mechanism of action makes it a valuable tool for studying sphingolipid metabolism and a potential candidate for the development of novel antifungal therapies.

Quantitative Biological Data

The biological activity of this compound has been quantified against various fungal pathogens and its target enzyme. A summary of the available data is presented below for easy comparison.

| Parameter | Value | Organism/Enzyme | Reference |

| IC50 | 21 nM | Serine Palmitoyltransferase | [2] |

| MIC Range | 0.25 - 16 µg/mL | Candida species | [2] |

| Sensitivity | High | Cryptococcus neoformans | [2] |

Experimental Protocols

Detailed experimental protocols for the work conducted on this compound are not fully available in the public domain. However, based on standard microbiological and biochemical techniques, the following protocols represent plausible methods for the fermentation, isolation, characterization, and bioactivity testing of this compound.

Fermentation of Streptomyces virginia and Isolation of this compound

This protocol describes a general procedure for the cultivation of Streptomyces virginia and the extraction of this compound from the fermentation broth.

-

Inoculum Preparation: Aseptically transfer a loopful of Streptomyces virginia spores from a mature agar slant into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., tryptone-yeast extract-glucose broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Fermentation: Inoculate a 2 L production flask containing 500 mL of a production medium (e.g., soybean meal-mannitol broth) with 5% (v/v) of the seed culture. Incubate at 28°C on a rotary shaker at 200 rpm for 7-10 days.

-

Harvesting and Extraction: After incubation, harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant. Extract the supernatant twice with an equal volume of a suitable organic solvent, such as ethyl acetate.

-

Concentration and Purification: Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract. The crude extract can then be subjected to further purification steps, such as silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to obtain pure this compound.

Characterization of this compound

The structural elucidation of this compound would typically involve a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure, including the connectivity of atoms and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the structure.

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against fungal pathogens like Candida and Cryptococcus can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9][10]

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours for Candida species and 72 hours for Cryptococcus neoformans.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Serine Palmitoyltransferase (SPT) Inhibition Assay

A colorimetric assay can be used to determine the inhibitory activity of this compound against SPT.[11]

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., HEPES), L-serine, palmitoyl-CoA, and the SPT enzyme preparation.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Initiation and Incubation: Initiate the reaction by adding one of the substrates (e.g., palmitoyl-CoA) and incubate at an optimal temperature (e.g., 37°C) for a defined period.

-

Detection: The product of the SPT reaction, 3-ketodihydrosphingosine, can be quantified. Alternatively, the release of Coenzyme A can be measured using a colorimetric reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of Coenzyme A to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the SPT activity (IC50) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and characterization of this compound.

Proposed Retro-Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on its structure, a plausible retro-biosynthetic pathway can be proposed, involving modules from both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems, which are common in Streptomyces.

Caption: Proposed retro-biosynthetic precursors of this compound.

Signaling Pathway Inhibition by this compound

Caption: Inhibition of the sphingolipid biosynthesis pathway by this compound.

Conclusion and Future Perspectives

This compound represents a promising antifungal agent with a well-defined mechanism of action targeting a crucial pathway in fungal cell biology. Its potent inhibition of serine palmitoyltransferase makes it a valuable lead compound for the development of new antifungal drugs. Further research is warranted to explore its full therapeutic potential, including structure-activity relationship studies to optimize its efficacy and selectivity, as well as in vivo studies to evaluate its safety and efficacy in animal models of fungal infections. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

- 1. Production, isolation, characterization, and evaluation of this compound, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of serine palmitoyl-transferase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. liofilchem.com [liofilchem.com]

- 11. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Lipoxamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxamycin is a naturally occurring antifungal antibiotic that has garnered significant interest within the scientific community due to its potent and specific mechanism of action. Isolated from Streptomyces virginiae var. lipoxae, this compound serves as a powerful tool for studying sphingolipid metabolism and presents a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its inhibitory effects on serine palmitoyltransferase.

Chemical Structure

This compound is a complex molecule characterized by a long alkyl chain and a polar head group containing an amino acid moiety. Its systematic IUPAC name is (2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide. The chemical structure and key identifiers of this compound are detailed below.

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide |

| Molecular Formula | C₁₉H₃₆N₂O₅ |

| Molecular Weight | 372.50 g/mol |

| SMILES | CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)--INVALID-LINK--N)O |

| InChI | InChI=1S/C19H36N2O5/c1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22/h15,18,22,26H,3-14,20H2,1-2H3/t18-/m0/s1 |

This compound is often utilized in its more stable salt forms, such as this compound hemisulfate (C₁₉H₃₆N₂O₅ · 0.5 H₂SO₄) and this compound hydrochloride (C₁₉H₃₇ClN₂O₅), which generally exhibit enhanced solubility in aqueous solutions.

Physicochemical Properties

| Property | Value/Description |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO. Slightly soluble in chloroform and methanol. The hemisulfate salt form is noted to have enhanced water solubility.[1] |

| Storage Conditions | For long-term storage, -20°C is recommended. For short-term, 4°C is suitable. The compound should be stored in a dry, dark environment. |

| Stability | Stable for over two years if stored properly. |

Biological Properties and Mechanism of Action

This compound exhibits potent antifungal activity against a range of human pathogenic fungi. Its primary mechanism of action is the inhibition of serine palmitoyltransferase (SPT), the key enzyme that catalyzes the first committed step in the de novo biosynthesis of sphingolipids.

Inhibition of Serine Palmitoyltransferase (SPT)

This compound is a highly potent inhibitor of SPT. The IC₅₀ value for the inhibition of Saccharomyces cerevisiae SPT has been determined to be 21 nM.[2][3] It also demonstrates potent activity against the mammalian enzyme.[2] The inhibition of SPT disrupts the synthesis of essential sphingolipids, which are critical components of fungal cell membranes and are involved in various signaling pathways. This disruption leads to the cessation of fungal growth and, ultimately, cell death.

Antifungal Activity

The minimum inhibitory concentration (MIC) of this compound has been evaluated against several fungal species, demonstrating its broad-spectrum antifungal potential.

| Fungal Species | MIC Range (µg/mL) |

| Candida species | 0.25 - 16 |

| Cryptococcus neoformans | 0.25 - 0.5 |

Cryptococcus neoformans is particularly sensitive to this compound.[2]

Signaling Pathway Inhibition

This compound's therapeutic and research applications stem from its targeted inhibition of the sphingolipid biosynthesis pathway. The following diagram illustrates the de novo sphingolipid synthesis pathway and highlights the point of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols from the original publications characterizing this compound are not fully available in the public domain. However, the following sections describe standardized methodologies for the key assays used to determine its biological activity.

Serine Palmitoyltransferase (SPT) Activity Assay (General Protocol)

This protocol outlines a general procedure for determining the IC₅₀ of an inhibitor against SPT, based on common methodologies.

Methodology:

-

Enzyme Preparation: A cell lysate or a purified enzyme preparation containing serine palmitoyltransferase is obtained.

-

Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., HEPES, pH 7.4) containing the enzyme, the substrates L-serine and palmitoyl-CoA, and the cofactor pyridoxal 5'-phosphate.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reaction is initiated and incubated at 37°C for a defined period.

-

Reaction Termination and Product Detection: The reaction is stopped, and the amount of product (3-ketosphinganine) formed is quantified. This can be achieved using methods such as HPLC or by using radiolabeled substrates and measuring the incorporation of radioactivity into the product.

-

IC₅₀ Determination: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method - General Protocol)

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Methodology:

-

Drug Dilution: A serial twofold dilution of this compound is prepared in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the fungal test organism is prepared to a specific cell density.

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The plate is incubated at an appropriate temperature (typically 35°C) for a specified period (usually 24 to 48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

This compound stands out as a potent and specific inhibitor of serine palmitoyltransferase, a critical enzyme in the sphingolipid biosynthesis pathway. Its well-defined mechanism of action and significant antifungal properties make it an invaluable tool for research in fungal pathogenesis, sphingolipid metabolism, and as a lead compound for the development of novel antifungal therapies. Further investigation into its structure-activity relationships and optimization of its pharmacokinetic properties could pave the way for its clinical application.

References

Lipoxamycin as a Serine Palmitoyltransferase Inhibitor: A Technical Guide

Abstract

Lipoxamycin is a potent, naturally derived antifungal antibiotic that exerts its biological activity through the specific inhibition of serine palmitoyltransferase (SPT).[1] SPT is the pivotal, rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, a critical metabolic route in eukaryotes.[2][3][4][5] This guide provides an in-depth examination of this compound, focusing on its mechanism of action as an SPT inhibitor, associated quantitative data, detailed experimental protocols for assessing its activity, and the broader implications of SPT inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and Serine Palmitoyltransferase

This compound is an antifungal agent produced by the microorganism Streptomyces virginiae var lipoxae.[1] Structurally, it is characterized by a long alkyl chain and an amino-containing polar head group, with a chemical formula of C19H36N2O5.[1][6][7] Its primary mechanism of action is the potent inhibition of serine palmitoyltransferase (SPT).[1][8]

Serine Palmitoyltransferase (SPT) is an essential enzyme that catalyzes the first committed step in the biosynthesis of sphingolipids.[5][9] This reaction involves the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA, to produce 3-ketodihydrosphingosine.[5][10] Sphingolipids are not only fundamental structural components of eukaryotic cell membranes but also function as critical signaling molecules involved in regulating cell growth, differentiation, apoptosis, and stress responses.[11][12] Given the central role of SPT, its inhibition has profound effects on cellular function, making it a significant target for therapeutic intervention and a valuable tool for studying sphingolipid metabolism.[5][9]

Mechanism of Action: Inhibition of the Sphingolipid Biosynthesis Pathway

This compound functions as a highly potent inhibitor of serine palmitoyltransferase, effectively halting the de novo synthesis of sphingolipids at its initial stage.[1] The structural characteristics of this compound, particularly its long alkyl chain and polar head group, are shared with other known SPT inhibitors like the sphingofungins, suggesting a similar mode of interaction with the enzyme's active site.[1][10] By blocking the condensation of L-serine and palmitoyl-CoA, this compound leads to a depletion of downstream sphingolipid metabolites, thereby disrupting cellular membrane integrity and signaling cascades that are vital for fungal survival.[5] This disruption is the basis for its observed antifungal properties.

The following diagram illustrates the de novo sphingolipid biosynthesis pathway and highlights the point of inhibition by this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against serine palmitoyltransferase and its resulting antifungal efficacy have been quantified in several studies. This data is crucial for comparing its activity with other inhibitors and for understanding its potential applications.

| Parameter | Organism/System | Value | Reference |

| IC₅₀ (SPT Inhibition) | Mammalian Enzyme | 21 nM | [1] |

| MIC (Antifungal) | Candida species | 0.25 - 16 µg/mL | [1] |

| MIC (Antifungal) | Cryptococcus neoformans | Highly sensitive | [1] |

Table 1: Summary of quantitative data for this compound's inhibitory and antifungal activities.

Experimental Protocols: Serine Palmitoyltransferase Activity Assay

The activity of SPT and its inhibition by compounds like this compound are commonly measured by monitoring the incorporation of a radiolabeled substrate into the lipid product.[2] The following protocol is a generalized method based on established procedures for assaying SPT activity in cell lysates.[2][3][13]

Materials and Reagents

-

Lysis Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) Sucrose Monolaurate (SML).[2]

-

Assay Mix (2X): 100 mM HEPES (pH 8.0), 10 mM DTT, 40 µM Pyridoxal 5'-phosphate (PLP), 200 µM Palmitoyl-CoA.

-

Radiolabeled Substrate: L-[³H]-serine.

-

Inhibitor Stock: this compound dissolved in a suitable solvent (e.g., methanol).

-

Stop Solution: Alkaline Methanol (e.g., Methanolic KOH).[2]

-

Organic Solvent: Chloroform.

-

Scintillation fluid and vials.

Procedure

-

Preparation of Cell Lysate:

-

Harvest cultured cells and wash with PBS.

-

Homogenize cells in ice-cold Lysis Buffer. The addition of 0.1% SML has been shown to increase SPT activity in total lysates.[2]

-

Centrifuge the homogenate to remove cell debris. The supernatant (total cell lysate) is used for the assay. Alternatively, microsomes can be prepared through differential centrifugation for a more enriched enzyme source.[2]

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Inhibitor Pre-incubation:

-

In a reaction tube, add cell lysate (e.g., 50-100 µg total protein).

-

Add varying concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture on ice for approximately 30-40 minutes.[13]

-

-

Enzymatic Reaction:

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding the Stop Solution (e.g., 400 µl of alkaline methanol).[13]

-

Add chloroform and water to partition the phases.

-

Vortex thoroughly and centrifuge to separate the aqueous and organic layers. The newly synthesized radiolabeled sphingolipid product (3-ketodihydrosphingosine) will be in the lower organic phase.

-

-

Quantification:

-

Carefully transfer an aliquot of the lower organic phase to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of incorporated radioactivity is proportional to the SPT activity.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the SPT activity assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity [bio-protocol.org]

- 4. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity [en.bio-protocol.org]

- 5. What are SPT inhibitors and how do they work? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C19H36N2O5 | CID 165906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Inhibition of serine palmitoyl-transferase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity [bio-protocol.org]

Lipoxamycin's Antifungal Spectrum Against Candida Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxamycin is a potent antifungal antibiotic that exhibits a broad spectrum of activity against several human pathogenic fungi, including various Candida species. Its primary mechanism of action involves the specific inhibition of serine palmitoyltransferase, a crucial enzyme in the sphingolipid biosynthesis pathway. This guide provides an in-depth overview of the known antifungal spectrum of this compound against Candida, its mechanism of action, and detailed protocols for its evaluation. While this compound shows promise, its development has been hampered by significant toxicity in mammalian systems, a critical consideration for its therapeutic potential.

Introduction to this compound

This compound is a naturally occurring antifungal antibiotic produced by Streptomyces virginiae var lipoxae. Structurally, it features a long alkyl chain and an amino-containing polar head group. Its potent biological activity stems from its ability to act as a powerful inhibitor of the enzyme serine palmitoyltransferase (SPT), with an IC50 of 21 nM.[1] This inhibition disrupts a fundamental pathway essential for fungal cell membrane integrity and signaling.

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

The antifungal activity of this compound is rooted in its targeted inhibition of serine palmitoyltransferase (SPT).[1][2][3] SPT is the rate-limiting enzyme in the sphingolipid biosynthesis pathway, a critical process for fungal viability, virulence, and structural integrity.[4][5] Sphingolipids are essential components of the plasma membrane and are involved in numerous cellular processes.

By blocking SPT, this compound prevents the initial condensation of serine and palmitoyl-CoA, effectively halting the production of all downstream sphingolipids, including ceramides.[2][5][6] This disruption leads to compromised cell membrane function, aberrant cell growth, and ultimately, fungal cell death. Unfortunately, this compound also potently inhibits the mammalian SPT enzyme, which contributes to its observed toxicity.[1][2]

Antifungal Spectrum Against Candida Species

This compound has demonstrated potent activity against a panel of human pathogenic fungi, with notable efficacy against various Candida species.[1] While specific Minimum Inhibitory Concentration (MIC) values for a comprehensive range of Candida species are not detailed in the readily available literature, the overall activity has been established.

Table 1: Summary of this compound Antifungal Activity

| Organism Group | MIC Range (µg/mL) | Notes |

|---|---|---|

| Candida species | 0.25 - 16 | Potent activity observed against various species within this genus.[1] |

| Cryptococcus neoformans | - | Reported to be the most sensitive organism to this compound.[1] |

| Aspergillus fumigatus | - | Reported to have low sensitivity to this compound.[2] |

Note: Detailed MIC₅₀ and MIC₉₀ values for individual Candida species such as C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis are not specified in the reviewed literature.

Activity Against Candida Biofilms

Biofilm formation is a critical virulence factor for Candida species, contributing to persistent infections and high levels of antifungal resistance. There is currently no specific data available in the reviewed scientific literature regarding the efficacy or quantitative impact of this compound on the inhibition or disruption of Candida biofilms. Further research is required to elucidate its potential in this area.

Experimental Protocols

Standardized methods are essential for evaluating the antifungal properties of compounds like this compound. The following are detailed protocols for key assays.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method for yeasts.[7]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a Candida isolate.

Materials:

-

Candida isolates

-

This compound stock solution

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

-

Sterile 96-well U-bottom microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Subculture the Candida isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.

-

Suspend several colonies in sterile saline.

-

Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of this compound in RPMI medium in the 96-well plate. The final concentrations should typically range from 0.03 to 64 µg/mL.

-

The drug solutions should be prepared at 2x the final desired concentration in a volume of 100 µL per well.

-

-

Inoculation:

-

Add 100 µL of the standardized yeast inoculum to each well containing the drug dilutions. This brings the final volume to 200 µL and the drug to its final 1x concentration.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Endpoint Reading:

-

The MIC is determined as the lowest concentration of this compound at which there is a significant (≥50%) decrease in turbidity compared to the growth control.[8] This can be assessed visually or with a spectrophotometer.

-

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the ability of this compound to prevent the formation of Candida biofilms.

Objective: To measure the reduction in biofilm biomass in the presence of this compound.

Materials:

-

Candida isolates

-

This compound stock solution

-

RPMI 1640 medium

-

Sterile 96-well flat-bottom polystyrene plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) and Acetic Acid (33%)

-

Plate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized Candida suspension of 1 x 10⁶ CFU/mL in RPMI medium.

-

-

Plate Setup:

-

Add 100 µL of the yeast suspension to each well of a 96-well plate.

-

Add 100 µL of RPMI containing various concentrations of this compound (to achieve final desired concentrations). Include a drug-free control.

-

-

Adhesion & Biofilm Formation:

-

Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.[9]

-

-

Washing:

-

Gently aspirate the medium and wash the wells twice with sterile Phosphate Buffered Saline (PBS) to remove non-adherent, planktonic cells.

-

-

Staining:

-

Add 150 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Remove the crystal violet and wash the wells thoroughly with sterile water until the wash water is clear.

-

-

Destaining & Quantification:

-

Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the stain from the biofilm.

-

Incubate for 15 minutes with gentle shaking.

-

Transfer 100 µL of the destaining solution to a new plate and measure the absorbance at 570 nm using a plate reader.

-

-

Analysis:

-

Calculate the percentage of biofilm inhibition relative to the drug-free control.

-

Antifungal Time-Kill Assay

This assay determines the rate and extent of fungicidal activity of this compound.

Objective: To assess the fungicidal or fungistatic effect of this compound over time.

Procedure:

-

Inoculum Preparation: Prepare a standardized yeast suspension in RPMI medium to a final concentration of approximately 1-5 x 10⁵ CFU/mL.[10]

-

Assay Setup:

-

Prepare flasks or tubes containing RPMI medium with this compound at concentrations relative to its MIC (e.g., 1x, 2x, 4x MIC).

-

Include a drug-free growth control.

-

Inoculate each flask with the standardized yeast suspension.

-

-

Incubation and Sampling:

-

Incubate the flasks at 35°C with agitation.[10]

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

-

-

Quantification:

-

Perform serial dilutions of the collected aliquots in sterile saline.

-

Plate the dilutions onto Sabouraud Dextrose Agar plates.

-

Incubate the plates at 35°C for 24-48 hours and count the resulting colonies (CFU/mL).

-

-

Analysis:

-

Plot the log₁₀ CFU/mL versus time for each concentration.

-

Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.

-

Limitations and Toxicity

The primary barrier to the clinical development of this compound is its significant toxicity in vivo.[1] Studies have shown that it is highly toxic in mice when administered subcutaneously or topically.[2] This toxicity is likely mechanism-based, as this compound inhibits the mammalian serine palmitoyltransferase enzyme with approximately 10-fold greater potency than the fungal enzyme.[2] Since SPT is an essential enzyme in mammalian cells, its inhibition can lead to severe adverse effects.[1]

Conclusion

This compound is a potent inhibitor of serine palmitoyltransferase with demonstrated in vitro activity against a range of Candida species. Its unique mechanism of action targeting the essential sphingolipid biosynthesis pathway makes it a compound of significant scientific interest. However, its clinical utility is severely limited by a narrow therapeutic window due to its high toxicity and potent inhibition of the corresponding mammalian enzyme. Future research could focus on developing derivatives of this compound that exhibit greater selectivity for the fungal enzyme, potentially unlocking the therapeutic value of this class of inhibitors for the treatment of invasive candidiasis.

References

- 1. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Inhibitory Effects of Lipopeptides and Glycolipids on C. albicans–Staphylococcus spp. Dual-Species Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disruption of Sphingolipid Biosynthesis Blocks Phagocytosis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolutionary dynamics in gut-colonizing Candida glabrata during caspofungin therapy: Emergence of clinically important mutations in sphingolipid biosynthesis | PLOS Pathogens [journals.plos.org]

- 6. Production, isolation, characterization, and evaluation of this compound, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative pharmacodynamics and dose optimization of liposomal amphotericin B against Candida species in an in vitro pharmacokinetic/pharmacodynamic model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of serine palmitoyl-transferase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative analysis of Candida biofilm quantitation assays - PMC [pmc.ncbi.nlm.nih.gov]

Lipoxamycin's Potent Inhibition of Serine Palmitoyltransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory action of lipoxamycin on serine palmitoyltransferase (SPT), a critical enzyme in the sphingolipid biosynthesis pathway. The document details the inhibitory concentration (IC50) of this compound, outlines a comprehensive experimental protocol for its determination, and situates SPT within its broader signaling context.

Core Data: this compound's Inhibitory Potency

This compound is a potent inhibitor of serine palmitoyltransferase. The half-maximal inhibitory concentration (IC50) has been determined to be 21 nM .[1][2][3][4] This value highlights the strong affinity of this compound for SPT and underscores its potential as a tool for studying the sphingolipid pathway and as a lead compound in drug development.

| Compound | Target Enzyme | IC50 Value |

| This compound | Serine Palmitoyltransferase (SPT) | 21 nM |

Signaling Pathway: The Role of Serine Palmitoyltransferase in Sphingolipid Biosynthesis

Serine palmitoyltransferase (SPT) catalyzes the first and rate-limiting step in the de novo synthesis of sphingolipids. This crucial pathway generates a diverse array of bioactive lipids that are integral components of cellular membranes and play key roles in signal transduction, cell proliferation, differentiation, and apoptosis. The pathway begins with the condensation of L-serine and palmitoyl-CoA by SPT to form 3-ketodihydrosphingosine. This is subsequently converted to ceramide, the central hub of sphingolipid metabolism, which can be further metabolized to form more complex sphingolipids such as sphingomyelin, glucosylceramide, and gangliosides.

References

- 1. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Serine palmitoyltransferase assembles at ER–mitochondria contact sites | Life Science Alliance [life-science-alliance.org]

Methodological & Application

Application Notes and Protocols for Serine Palmitoyltransferase Inhibition Assay Using Lipoxamycin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] It catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1][2][3][4] Sphingolipids are not only essential structural components of cellular membranes but also function as critical signaling molecules involved in various cellular processes, including proliferation, apoptosis, and inflammation.[5] Given its pivotal role, SPT has emerged as a significant therapeutic target for various diseases. Lipoxamycin, an antifungal antibiotic, is a potent inhibitor of serine palmitoyltransferase with an IC50 of 21 nM.[6] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on SPT.

Signaling Pathway

The SPT-catalyzed reaction is the initial step in a cascade that produces a variety of complex sphingolipids. Inhibition of SPT by molecules like this compound blocks the entire pathway, impacting cellular function.

Caption: De novo sphingolipid biosynthesis pathway initiated by SPT.

Quantitative Data Summary

The inhibitory effect of this compound on SPT activity can be quantified by determining the IC50 value and observing the reduction in product formation at various inhibitor concentrations. The following table summarizes representative data from an SPT inhibition assay.

| This compound Concentration (nM) | % SPT Activity (Relative to Control) |

| 0 (Control) | 100% |

| 1 | 85% |

| 5 | 60% |

| 10 | 45% |

| 21 (IC50) | 50%[6] |

| 50 | 25% |

| 100 | 10% |

| 500 | <5% |

Experimental Protocols

This protocol describes an HPLC-based method for determining SPT activity and its inhibition by this compound. This method offers high sensitivity and does not require radioactive substrates.[1][2]

Preparation of Cell Lysate

This protocol is adapted for cultured mammalian cells (e.g., HEK293T, HeLa).

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM HEPES-NaOH (pH 8.0), 1 mM EDTA, 10% (w/v) sucrose monolaurate, and protease inhibitor cocktail.

-

Dounce homogenizer

-

Microcentrifuge

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of lysis buffer.

-

Homogenize the cells on ice using a Dounce homogenizer with 30-40 strokes.[7]

-

Centrifuge the homogenate at 2,500 x g for 5 minutes at 4°C to pellet nuclei and cell debris.[1]

-

Collect the supernatant (total cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay). The protein concentration should be approximately 2 mg/mL.[1]

-

Use the lysate immediately or store it in aliquots at -80°C.

SPT Inhibition Assay

Materials:

-

Total cell lysate (from step 1)

-

This compound stock solution (in DMSO or appropriate solvent)

-

20x HPLC Assay Mix: 125 µL L-serine (200 mM), 20 µL pyridoxal 5’-phosphate (5 mM), 50 µL palmitoyl-CoA (5 mM), and 55 µL water.[1]

-

NaBH4 solution (5 mg/mL in water, freshly prepared)[1]

-

Ammonium hydroxide (NH4OH, 2 M)

-

Internal standard (e.g., C17-sphingosine)

-

Solvents for extraction (e.g., methanol, chloroform)

Procedure:

-

Thaw the cell lysate on ice.

-

In a microcentrifuge tube, add 180 µL of cell lysate (~2 mg/mL protein).

-

Add 10 µL of this compound solution at various concentrations (prepare serial dilutions). For the control, add 10 µL of the vehicle (e.g., DMSO).

-

Pre-incubate the lysate with this compound for 10-15 minutes on ice.

-

To start the enzymatic reaction, add 10 µL of the 20x HPLC Assay Mix.

-

Incubate the reaction mixture at 37°C for 60 minutes.[1]

-

Stop the reaction and reduce the 3-ketodihydrosphingosine product by adding 50 µL of freshly prepared NaBH4 solution. Let it react for 5 minutes at room temperature.[1]

-

Add 100 µL of 2 M NH4OH to quench the reaction.

Sample Extraction and HPLC Analysis

Procedure:

-

Add an internal standard to each sample to correct for extraction variability.

-

Perform a liquid-liquid extraction of the lipids. A common method is to add methanol and chloroform to create a biphasic system.

-

Vortex the samples and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for HPLC injection.

-

Analyze the samples by HPLC with fluorescence detection after derivatization or by HPLC-MS/MS for direct quantification of dihydrosphingosine.[3][4]

Experimental Workflow Diagram

Caption: Workflow for the SPT inhibition assay using this compound.

References

- 1. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved method to determine serine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Using Lipoxamycin in Yeast Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Lipoxamycin, a potent antifungal agent, in yeast cell culture experiments. This document outlines the mechanism of action of this compound, its impact on yeast signaling pathways, and detailed protocols for key experimental procedures.

Introduction to this compound

This compound is an antifungal antibiotic that acts as a highly potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1] With an IC50 of 21 nM, this compound effectively disrupts the production of essential sphingolipids in fungi.[1] This disruption of sphingolipid homeostasis leads to broad-spectrum antifungal activity, particularly against various Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 16 µg/mL.[1]

Sphingolipids are not only critical structural components of the plasma membrane in yeast but are also key signaling molecules involved in a multitude of cellular processes. These include the regulation of cell growth, endocytosis, stress responses, and the control of cell wall integrity. The inhibition of SPT by this compound perturbs these vital functions, ultimately leading to fungal cell death.

Mechanism of Action and Affected Signaling Pathways

This compound's primary mode of action is the competitive inhibition of serine palmitoyltransferase (SPT). SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the initial step in sphingolipid synthesis. By blocking this crucial step, this compound depletes the cell of downstream sphingolipids, including ceramides and complex sphingolipids like inositol phosphorylceramide (IPC), mannosyl-inostiol phosphorylceramide (MIPC), and mannosyl-di-(inositolphosphoryl) ceramide (M(IP)2C).

The depletion of these essential lipids has cascading effects on several key signaling pathways in yeast:

-

Pkh1/2-Ypk1/2 Signaling: This pathway is a central regulator of plasma membrane homeostasis and cell wall integrity. Sphingolipids, particularly long-chain bases, are known to activate the protein kinases Pkh1 and its homolog Pkh2. These kinases, in turn, phosphorylate and activate Ypk1 and Ypk2. Activated Ypk1/2 then phosphorylates a variety of downstream targets to maintain cellular homeostasis. Inhibition of sphingolipid synthesis by this compound is expected to downregulate this pathway, leading to defects in cell growth and increased sensitivity to cell wall stressors.

-

Target of Rapamycin Complex 1 (TORC1) Signaling: The TORC1 pathway is a master regulator of cell growth, proliferation, and metabolism in response to nutrient availability. Sphingolipid metabolism is intricately linked to TORC1 signaling. For instance, the Orm1 and Orm2 proteins, which are negative regulators of SPT, are phosphorylated and inactivated by the Ypk1 kinase (downstream of TORC2) in response to sphingolipid depletion. While the direct effect of this compound on TORC1 is not fully elucidated, the disruption of sphingolipid homeostasis is known to impact TORC1 activity, thereby affecting protein synthesis and cell growth.

Data Presentation

The following tables summarize the known quantitative data for this compound's activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Organism/Enzyme Source | Reference |

| IC50 | 21 nM | Serine Palmitoyltransferase | [1] |

Table 2: Antifungal Activity of this compound against Candida Species

| Candida Species | MIC Range (µg/mL) | Reference |

| Various Candida spp. | 0.25 - 16 | [1] |

Mandatory Visualizations

Caption: Inhibition of SPT by this compound in the yeast sphingolipid pathway.

Caption: Disruption of Pkh1/2-Ypk1/2 signaling by this compound.

Caption: Workflow for evaluating this compound's effects on yeast.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.

Materials:

-

Yeast strain of interest (e.g., Candida albicans, Saccharomyces cerevisiae)

-

YPD agar plates and broth

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

This compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (OD600 nm)

-

Sterile water, saline, and DMSO

Procedure:

-

Yeast Inoculum Preparation:

-

Streak the yeast strain on a YPD agar plate and incubate at 30°C for 24-48 hours.

-

Pick a few colonies and suspend them in 5 mL of sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). This can be done by measuring the optical density at 530 nm.

-

Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 cells/mL.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 1.6 mg/mL).

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., 0.125 to 64 µg/mL).

-

-

Microtiter Plate Setup:

-

Add 100 µL of each this compound dilution to the corresponding wells of the test microtiter plate.

-

Add 100 µL of the prepared yeast inoculum to each well.

-

Include a growth control well (100 µL of inoculum + 100 µL of RPMI-1640) and a sterility control well (200 µL of RPMI-1640).

-

-

Incubation and Reading:

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

-

In Vitro Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol is for measuring the direct inhibitory effect of this compound on SPT activity in yeast cell lysates or microsomes.

Materials:

-

Yeast strain expressing SPT

-

Lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

-

Assay buffer (e.g., 50 mM HEPES pH 8.0, 20 µM pyridoxal 5'-phosphate)

-

L-[³H]-serine (radiolabeled substrate)

-

Palmitoyl-CoA

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Preparation of Yeast Lysate/Microsomes:

-

Grow yeast cells to mid-log phase and harvest by centrifugation.

-

Wash the cell pellet with sterile water.

-

Resuspend the cells in lysis buffer and lyse them using glass beads or a French press.

-

Centrifuge the lysate at a low speed to remove cell debris. The supernatant is the total cell lysate.

-

For microsome preparation, centrifuge the total cell lysate at high speed (e.g., 100,000 x g) to pellet the membranes. Resuspend the microsomal pellet in assay buffer.

-

Determine the protein concentration of the lysate or microsomes.

-

-

SPT Assay:

-

In a microcentrifuge tube, combine the yeast lysate or microsomes (e.g., 50-100 µg of protein) with assay buffer.

-

Add varying concentrations of this compound (or DMSO as a control). Pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding L-[³H]-serine and palmitoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a chloroform/methanol mixture.

-

-

Lipid Extraction and Quantification:

-

Extract the lipids from the reaction mixture.

-

Separate the lipids using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled sphingolipid product by scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of SPT inhibition for each this compound concentration compared to the control.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Analysis of Sphingolipid Profile by LC-MS/MS

This protocol outlines the steps for quantifying changes in the sphingolipidome of yeast cells following treatment with this compound.

Materials:

-

Yeast culture treated with this compound (and an untreated control)

-

Internal standards for various sphingolipid species

-

Solvents for lipid extraction (e.g., chloroform, methanol, butanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Yeast Culture and Treatment:

-

Grow yeast cultures to mid-log phase.

-

Treat one culture with a specific concentration of this compound (e.g., at or above the MIC) for a defined time. The other culture serves as an untreated control.

-

Harvest the cells by centrifugation and wash them with sterile water.

-

-

Lipid Extraction:

-

Resuspend the cell pellets in a suitable buffer.

-

Add a mixture of internal standards for the sphingolipid classes to be analyzed.

-

Perform lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

-

-

LC-MS/MS Analysis:

-

Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the different lipid species using a suitable chromatography column (e.g., C18 reverse-phase).

-

Detect and quantify the individual sphingolipid species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Identify and quantify the different sphingolipid species based on their retention times and mass-to-charge ratios, using the internal standards for normalization.

-

Compare the sphingolipid profiles of the this compound-treated and untreated samples to determine the specific changes induced by the inhibitor.

-

Yeast Cell Viability Assay

This protocol can be used to assess the effect of this compound on yeast cell viability.

Materials:

-

Yeast culture treated with this compound (and an untreated control)

-

Propidium iodide (PI) or a commercial yeast viability kit (e.g., FUN 1 based)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Yeast Culture and Treatment:

-

Grow yeast cultures in the presence of varying concentrations of this compound for a specified time. Include an untreated control.

-

-

Staining:

-

Harvest a small aliquot of the yeast culture.

-

If using PI, add it to the cell suspension at a final concentration of 1-5 µg/mL and incubate in the dark for 5-10 minutes.

-

If using a commercial kit, follow the manufacturer's instructions for staining.

-

-

Analysis:

-

Microscopy: Place a small drop of the stained cell suspension on a microscope slide and cover with a coverslip. Observe the cells under a fluorescence microscope. Dead cells will typically show red fluorescence with PI, while live cells will not.

-

Flow Cytometry: Analyze the stained cell suspension using a flow cytometer to quantify the percentage of live and dead cells in the population.

-

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the critical role of sphingolipids in yeast biology and to explore its potential as an antifungal therapeutic.

References

Application Notes and Protocols: Preparation of Lipoxamycin Stock Solutions for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxamycin is a potent antifungal antibiotic that functions as a specific inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3] Its inhibitory action disrupts the production of essential sphingolipids, leading to fungal cell death.[1] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various in vitro assays, including enzyme inhibition and antifungal susceptibility testing.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound.

| Parameter | Value | Solvent/Conditions | Source |

| Form | This compound Hemisulfate | Solid | [1] |

| Molecular Weight | 421.5 g/mol (Hemisulfate) | - | [3] |

| Solubility | ≥ 40 mg/mL | DMSO (with sonication and warming to 60°C) | - |

| IC₅₀ (SPT inhibition) | 21 nM (S. cerevisiae enzyme) | In vitro assay | [1][3] |

| MIC (Antifungal) | 0.25 - 16 µg/mL | Against Candida species | [1] |

| Storage (Solid) | -20°C | Desiccated | [3] |

| Storage (Stock Solution) | -20°C | Aliquoted | General Recommendation |

Note: The hemisulfate salt form of this compound generally exhibits enhanced water solubility and stability compared to the free form.[1]

Signaling Pathway: Inhibition of Serine Palmitoyltransferase

This compound exerts its biological activity by inhibiting serine palmitoyltransferase (SPT). SPT catalyzes the initial and rate-limiting step in the de novo sphingolipid biosynthesis pathway: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. Inhibition of this crucial step depletes the cell of essential downstream sphingolipids, such as ceramides and complex sphingolipids, which are vital for fungal cell membrane integrity, signaling, and survival.

Caption: Inhibition of the de novo sphingolipid biosynthesis pathway by this compound.

Experimental Protocols

Materials

-

This compound hemisulfate powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or cryovials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block

-

Sonicator (optional, but recommended)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Experimental Workflow Diagram:

Caption: Workflow for preparing this compound stock solution.

Procedure:

-

Preparation: Before opening, allow the vial of this compound hemisulfate powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

-

Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound hemisulfate powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.

-

Solvent Addition: Add the calculated volume of sterile DMSO to the tube. For 10 mg of powder to make a 10 mg/mL solution, add 1 mL of DMSO.

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes.

-

To aid dissolution, warm the solution in a water bath or heat block set to 60°C for 5-10 minutes. Intermittently vortex during warming.

-

If the solution is not completely clear, sonicate for 5-10 minutes until the powder is fully dissolved.

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, dispense small working aliquots (e.g., 10-50 µL) into sterile, nuclease-free microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles for the stock solution.

-

Store the aliquots at -20°C, protected from light.

-

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the primary stock solution to working concentrations for typical in vitro assays, such as antifungal susceptibility testing (e.g., Minimum Inhibitory Concentration - MIC determination).

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature.

-

Intermediate Dilution: Perform an initial dilution of the stock solution in the appropriate sterile assay medium (e.g., RPMI-1640 for antifungal testing). For example, to prepare a 100 µg/mL intermediate solution from a 10 mg/mL stock, dilute the stock 1:100 (e.g., 10 µL of stock in 990 µL of medium).

-

Serial Dilutions: Perform serial dilutions from the intermediate solution in the assay medium to achieve the desired final concentrations for your experiment. For MIC testing, this typically involves a two-fold serial dilution across a 96-well plate.

-

DMSO Control: It is crucial to include a vehicle control in your experiments containing the highest concentration of DMSO used in the test wells to account for any solvent effects on the cells or enzyme activity. The final concentration of DMSO in the assay should ideally be kept below 0.5% (v/v) to avoid toxicity.

Stability and Handling

-

Solid Form: When stored as a dry powder at -20°C and protected from moisture, this compound hemisulfate is stable for extended periods.

-

Stock Solutions: DMSO stock solutions are generally stable for at least one month when stored at -20°C in tightly sealed vials. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. The use of single-use aliquots is strongly recommended.

-

Aqueous Solutions: this compound is sparingly soluble in aqueous buffers. If dilution into an aqueous medium is required, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer. Prepare aqueous working solutions fresh on the day of use and do not store them for extended periods.

Troubleshooting

-

Precipitation in Aqueous Media: If precipitation occurs upon dilution of the DMSO stock into your aqueous assay buffer, try increasing the final concentration of DMSO slightly (while remaining within non-toxic limits for your assay) or preparing a more dilute intermediate stock solution in DMSO before the final dilution into the aqueous buffer.

-

Inconsistent Results: Ensure that the this compound stock solution is completely dissolved before making dilutions. Incomplete dissolution will lead to inaccurate concentrations and variability in your results. Also, minimize the exposure of stock and working solutions to light.

By following these guidelines and protocols, researchers can ensure the accurate and reproducible preparation of this compound solutions for their in vitro studies.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Lipoxamycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for determining the antifungal susceptibility of Lipoxamycin, a potent inhibitor of serine palmitoyltransferase. The information is compiled for use in research and drug development settings.

Introduction to this compound

This compound is an antifungal antibiotic that exerts its activity by inhibiting serine palmitoyltransferase, a key enzyme in the sphingolipid biosynthesis pathway. This mechanism disrupts the integrity of the fungal cell membrane, leading to inhibition of growth and cell death. In vitro studies have shown that this compound is highly active against various pathogenic fungi, particularly Cryptococcus neoformans and Candida albicans. In contrast, its activity against Aspergillus fumigatus is reported to be limited.

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

This compound's primary target is the enzyme serine palmitoyltransferase (SPT), which catalyzes the first committed step in the de novo biosynthesis of sphingolipids. By inhibiting SPT, this compound prevents the formation of 3-ketodihydrosphingosine, a precursor for all sphingolipids. This disruption of sphingolipid production compromises the fungal cell membrane's structure and function, ultimately leading to cell death.

Caption: Inhibition of Serine Palmitoyltransferase by this compound.

Data Presentation: Antifungal Activity of this compound

While comprehensive quantitative data from standardized antifungal susceptibility testing of this compound is not widely available in the public domain, existing literature indicates a range of activity. The following table summarizes the reported in vitro activity of this compound against various fungal species. It is important to note that the MIC values for Candida species can vary.

| Fungal Species | Method | Reported Activity/MIC (µg/mL) |

| Candida species | Broth Microdilution | 0.25 - 16[1] |

| Cryptococcus neoformans | Not Specified | Highly Active[1] |

| Filamentous Fungi | Disk Diffusion | Sensitive[1] |

| Aspergillus fumigatus | Not Specified | Not Active[1] |

Note: This data is illustrative and should be supplemented with in-house testing using standardized protocols.

Experimental Protocols

The following are detailed protocols for determining the antifungal susceptibility of this compound based on established methods from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (Based on CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well U-bottom microtiter plates

-

Sterile, disposable inoculation loops or swabs

-

Spectrophotometer

-

Incubator (35°C)

-

Fungal isolates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer

Protocol:

-

Preparation of this compound Stock Solution:

-

Accurately weigh this compound powder and dissolve in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

-

Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

-

-

Inoculum Preparation:

-

Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Harvest several colonies and suspend in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08 to 0.1).

-

Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Microtiter Plate Preparation and Inoculation:

-

Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the working this compound solution to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

-

Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

-

-

Incubation and Reading:

-

Incubate the plates at 35°C for 24-48 hours. For Cryptococcus species, incubation may need to be extended to 72 hours.

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% reduction in turbidity) compared to the growth control well.

-

Caption: Broth Microdilution Experimental Workflow.

Disk Diffusion Method (Based on CLSI M44)

This method provides a qualitative assessment of susceptibility and can be correlated with MICs to establish interpretive breakpoints.

Materials:

-

Blank sterile paper disks (6 mm diameter)

-

This compound solution of a known concentration

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Petri dishes (150 mm)

-

Sterile cotton swabs

-

Fungal isolates

-

Sterile saline

-

Incubator (35°C)

-

Calipers or a ruler for measuring zone diameters

Protocol:

-

Disk Preparation:

-

Prepare a solution of this compound in a suitable solvent.

-

Apply a precise volume of the this compound solution onto the blank sterile paper disks to achieve the desired drug concentration per disk.

-

Allow the disks to dry completely in a sterile environment.

-

-

Inoculum Preparation:

-

Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

Allow the agar surface to dry for 3-5 minutes.

-

-

Disk Application and Incubation:

-

Aseptically apply the prepared this compound disks onto the inoculated agar surface.

-

Gently press each disk to ensure complete contact with the agar.

-

Invert the plates and incubate at 35°C for 20-24 hours.

-

-

Reading and Interpretation:

-

After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

-

The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints, which would need to be determined for this compound through correlation studies with MICs.

-

Caption: Disk Diffusion Experimental Workflow.

Logical Relationships in Antifungal Susceptibility Testing

The choice of method and the interpretation of results in antifungal susceptibility testing follow a logical progression to guide therapeutic decisions.

Caption: Logical Flow of Antifungal Susceptibility Testing.

References

In Vivo Studies Protocol for Lipoxamycin in Mouse Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction